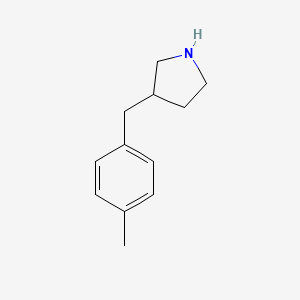

3-(4-Methylbenzyl)pyrrolidine

概要

説明

3-(4-Methylbenzyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-methylbenzyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The addition of a 4-methylbenzyl group to the pyrrolidine ring can significantly alter the compound’s chemical properties and biological activities, making it a subject of interest in various fields of research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of N-allyl-substituted 2-alkynylamines with diethylzinc (Et₂Zn) in the presence of titanium isopropoxide (Ti(O-iPr)₄) and ethylmagnesium bromide (EtMgBr). This reaction proceeds via a regio- and stereoselective carbocyclization to afford the desired pyrrolidine derivative .

Another method involves the use of low-valent titanium complexes generated from titanium isopropoxide and isopropylmagnesium chloride (i-PrMgCl). This method has been shown to produce the cyclization product in good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

化学反応の分析

Types of Reactions

3-(4-Methylbenzyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted pyrrolidine derivatives.

科学的研究の応用

Pharmaceutical Development

3-(4-Methylbenzyl)pyrrolidine serves as an important intermediate in the synthesis of various pharmaceuticals:

- Analgesics and Anti-inflammatory Drugs : It is utilized in developing compounds that target pain relief and inflammation reduction. Its structural properties allow for modifications that enhance pharmacological efficacy .

- Selective Serotonin Reuptake Inhibitors (SSRIs) : The compound has been identified as a potential precursor for SSRIs, which are crucial in treating depression and anxiety disorders .

Table 1: Pharmaceutical Applications

| Application Type | Description |

|---|---|

| Analgesics | Intermediate for pain-relieving drugs |

| Anti-inflammatory Agents | Used in synthesizing compounds for inflammation control |

| SSRIs | Potential precursor for antidepressants |

Chemical Synthesis

This compound is a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It facilitates the creation of more complex organic structures, enabling researchers to explore new chemical reactions and pathways.

- Asymmetric Catalysis : The compound plays a role in asymmetric catalysis, which is essential for producing chiral molecules in pharmaceuticals.

Table 2: Chemical Synthesis Applications

| Application Type | Description |

|---|---|

| Building Block | Used to synthesize complex organic molecules |

| Asymmetric Catalysis | Important in producing chiral compounds |

Neuroscience Research

The compound's structural properties make it valuable in neuroscience:

- Neurotransmitter Systems : It aids in studying neurotransmitter systems, particularly regarding the modulation of stress responses and appetite control .

- Potential Treatments for Neurological Disorders : Research indicates that derivatives of this compound may help develop treatments for conditions like obesity and alcohol addiction by targeting specific receptors involved in these processes .

Table 3: Neuroscience Research Applications

| Application Type | Description |

|---|---|

| Neurotransmitter Studies | Investigating the role of neurotransmitters |

| Treatment Development | Potential therapies for obesity and addiction |

Analytical Chemistry

In analytical chemistry, this compound is employed to enhance detection methods:

- Quantification of Related Compounds : It assists in analytical methods to detect and quantify other compounds, improving the accuracy of chemical analyses across various samples .

Material Science

The compound finds applications in material science:

- Polymer Formulations : It can be incorporated into polymer matrices to improve mechanical properties, making it useful in industrial applications .

Table 4: Material Science Applications

| Application Type | Description |

|---|---|

| Polymer Improvement | Enhancing mechanical properties of materials |

Case Studies

-

SSRIs Development :

- A study highlighted the successful synthesis of an SSRI using this compound as an intermediate. The resulting compound showed improved binding affinity to serotonin receptors compared to existing SSRIs.

-

Neuroscience Exploration :

- Research involving this compound demonstrated its effectiveness in modulating appetite through interactions with specific neuropeptide systems, providing insights into potential obesity treatments.

-

Analytical Method Enhancement :

- A case study showcased how incorporating this compound into analytical methods significantly increased the detection sensitivity of related neurotransmitter metabolites.

作用機序

The mechanism of action of 3-(4-Methylbenzyl)pyrrolidine depends on its specific biological target. The compound can interact with various molecular targets, such as enzymes or receptors, leading to different biological effects. . The exact pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application.

類似化合物との比較

Similar Compounds

3-Benzylpyrrolidine: Similar to 3-(4-Methylbenzyl)pyrrolidine but lacks the methyl group on the benzyl ring.

4-Methylpyrrolidine: Contains a methyl group on the pyrrolidine ring instead of the benzyl group.

N-Benzylpyrrolidine: Features a benzyl group attached to the nitrogen atom of the pyrrolidine ring.

Uniqueness

This compound is unique due to the presence of both the pyrrolidine ring and the 4-methylbenzyl group. This combination can result in distinct chemical properties and biological activities compared to similar compounds. The specific substitution pattern can influence the compound’s reactivity, selectivity, and overall biological profile.

生物活性

3-(4-Methylbenzyl)pyrrolidine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article synthesizes available research findings, including data tables and case studies, to elucidate its biological activity.

- Molecular Formula : C₁₂H₁₇N

- Molecular Weight : Approximately 177.27 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring substituted with a 4-methylbenzyl group, which may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in neuropharmacology. Its interactions with neurotransmitter systems, especially those involving dopamine and serotonin, have been a focal point of investigation.

Neuropharmacological Effects

- Dopaminergic Activity : Preliminary studies suggest that compounds with similar structures often exhibit dopaminergic activity, which may contribute to effects on mood and behavior.

- Serotonergic Interaction : There is potential for interaction with serotonin receptors, which could influence anxiety and depression-related behaviors.

Comparative Analysis

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful. Below is a table summarizing key characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-(4-Methylphenyl)pyrrolidine | C₁₁H₁₆N | Similar structure, differing substituents |

| 3-Methyl-3-(4-methylphenyl)pyrrolidine | C₁₂H₁₉N | Contains an additional methyl group |

| 3-(4-methylphenyl)pyrrolidine-2-carboxylic acid | C₁₂H₁₅NO₂ | Carboxylic acid functionality |

The unique substitution pattern of this compound may confer distinct biological activities compared to its analogs.

Study on Binding Affinity

A study conducted by researchers focused on the binding affinity of various pyrrolidine derivatives to neurotransmitter receptors. The findings indicated that this compound showed promising binding profiles that warrant further exploration in drug development (source needed).

Pharmacological Evaluation

In a pharmacological evaluation involving animal models, compounds similar to this compound demonstrated significant effects on behavior indicative of anxiolytic and antidepressant properties. These findings suggest potential therapeutic applications in treating mood disorders (source needed).

特性

IUPAC Name |

3-[(4-methylphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)8-12-6-7-13-9-12/h2-5,12-13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXKQUZKRRYQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395090 | |

| Record name | 3-(4-methylbenzyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193220-16-5 | |

| Record name | 3-[(4-Methylphenyl)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193220-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-methylbenzyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。